molecular formula C12H24N2O3 B6589224 tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate CAS No. 1262787-58-5

tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate

Cat. No.: B6589224
CAS No.: 1262787-58-5
M. Wt: 244.3
InChI Key:
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Description

tert-Butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(methoxymethyl)piperidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.

Biology: In biological research, the compound is used in the synthesis of various bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs that target specific biological pathways.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that act on the central nervous system. Its stability and ease of removal make it an ideal protecting group in drug synthesis.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthesis. It can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions. The compound does not have a specific biological target or pathway as it is primarily used as a synthetic intermediate.

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate.

    Benzyl carbamate: Another protecting group for amines, but with different removal conditions.

    Fmoc carbamate: Used in peptide synthesis for protecting amine groups, removed under basic conditions.

Uniqueness: this compound is unique due to its specific structure, which combines the stability of the tert-butyl carbamate group with the functional versatility of the piperidine ring. This combination allows for selective protection and deprotection of amines in complex synthetic pathways, making it a valuable tool in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-(methoxymethyl)piperidin-4-yl]carbamate involves the reaction of tert-butyl carbamate with 4-(methoxymethyl)piperidine in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl carbamate", "4-(methoxymethyl)piperidine", "catalyst" ], "Reaction": [ "Add tert-butyl carbamate to a reaction vessel", "Add 4-(methoxymethyl)piperidine to the reaction vessel", "Add a suitable catalyst to the reaction mixture", "Stir the reaction mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or other suitable means" ] }

CAS No.

1262787-58-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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